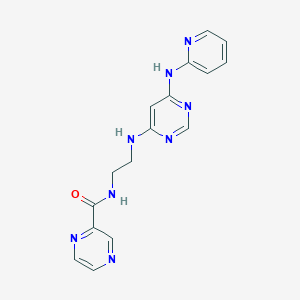

![molecular formula C18H17BrN2O5S B2871199 N-[3-[2-(5-溴-3-羟基-2-氧代-1H-吲哚-3-基)乙酰]苯基]乙磺酰胺 CAS No. 865616-42-8](/img/structure/B2871199.png)

N-[3-[2-(5-溴-3-羟基-2-氧代-1H-吲哚-3-基)乙酰]苯基]乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . The compound you mentioned seems to be a derivative of indole, containing additional functional groups that could potentially influence its biological activity.

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in the chemical community . Various methods have been developed, often involving the construction of the indole ring system through novel synthetic methods .Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite diverse, depending on the specific structure of the compound. Indoles readily undergo electrophilic substitution due to the excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on their specific structure. Indoles are generally crystalline and colorless in nature with specific odors .科学研究应用

合成和化学反应性

对 N-[3-[2-(5-溴-3-羟基-2-氧代-1H-吲哚-3-基)乙酰]苯基]乙磺酰胺的研究的一个基础方面涉及其合成和化学反应性。研究探索了相关化合物的合成,突出了这种化学物质在各种制药和化学领域中使用的潜力,因为它具有独特的结构特性和反应性。例如,已经开发出一种从 1-羟基-1-芳基烷烃制备 E-芳基乙烯磺酰胺的简单一锅两步法,证明了该化合物在化学合成中的效用 (Aramini 等人,2003)。

光动力治疗应用

这种化合物的衍生物的另一个重要应用领域是光动力治疗 (PDT),这是一种使用光敏化合物产生活性氧并杀死癌细胞的治疗方法。一项关于用含有席夫碱的苯磺酰胺基取代的新型锌酞菁衍生物的研究突出了它们的高单线态氧量子产率,使其成为癌症治疗中光动力治疗的有效候选者 (Pişkin、Canpolat 和 Öztürk,2020)。

抗癌和抗病毒潜力

对磺酰胺化合物的修饰研究揭示了它们在开发治疗各种疾病(包括癌症和病毒感染)方面的潜力。例如,塞来昔布衍生物因其抗炎、镇痛、抗氧化、抗癌和抗 HCV 特性而受到研究,展示了基于磺酰胺的化合物的多种治疗应用 (Küçükgüzel 等人,2013)。

酶抑制用于疾病治疗

磺酰胺因其抑制各种酶的能力而被广泛研究,为治疗阿尔茨海默病等疾病提供了途径。例如,溴代 2-苯二啶衍生物已显示出作为胆碱酯酶抑制剂的希望,表明在阿尔茨海默病治疗中具有潜在应用 (Abbasi 等人,2014)。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that HMS1653D02 could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that HMS1653D02 may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.

未来方向

属性

IUPAC Name |

N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O5S/c1-2-27(25,26)21-13-5-3-4-11(8-13)16(22)10-18(24)14-9-12(19)6-7-15(14)20-17(18)23/h3-9,21,24H,2,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFZHVAMDLETOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone](/img/structure/B2871116.png)

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2871117.png)

![2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B2871119.png)

![2-(3-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871121.png)

![9-ethoxy-4-(ethylthio)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2871122.png)

![2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2871124.png)

![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxamide](/img/structure/B2871129.png)

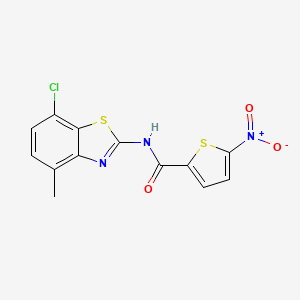

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2871135.png)

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2871136.png)

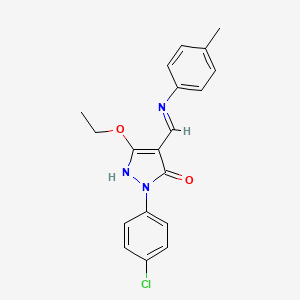

![Ethyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2871137.png)